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molecular formula C16H14N2 B8716758 1-(Benzylamino)isoquinoline

1-(Benzylamino)isoquinoline

Cat. No. B8716758
M. Wt: 234.29 g/mol
InChI Key: VHOZFSQGOUEHHG-UHFFFAOYSA-N
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Patent
US05200417

Procedure details

1-Chloroisoquinoline (1.64 g, 0.01 mol) and benzylamine (2.14 g, 0.02 mol) were mixed at room temperature and heated, with stirring, in an oil-bath at 50° for 4 hours. The mixture was cooled to give a crystalline solid which was equilibrated between methylene chloride (CH2Cl2) and aqueous Na2CO3. The CH2Cl2 fraction was washed with water, dried and evaporated to dryness to give an oil which crystallised on standing (3.0 g). This material was twice re-crystallised from ether/40-60 petroleum ether to give the title compound as buff crystals, m.p. 101°-102°.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[CH2:12]([NH:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12
Name
Quantity
2.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, in an oil-bath at 50° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid which
WASH
Type
WASH
Details
The CH2Cl2 fraction was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
This material was twice re-crystallised from ether/40-60 petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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